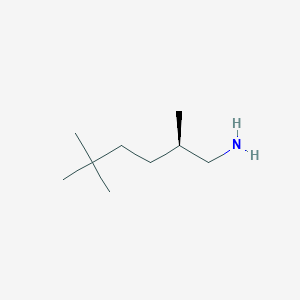
(2R)-2,5,5-Trimethylhexan-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2R)-2,5,5-Trimethylhexan-1-amine, also known as DMHA, is a synthetic compound that has gained popularity in the research community due to its potential as a performance-enhancing agent. DMHA is a member of the amphetamine family and has been found to have similar effects on the central nervous system as other amphetamines. In
作用機序
(2R)-2,5,5-Trimethylhexan-1-amine works by increasing the levels of neurotransmitters in the brain, specifically dopamine and norepinephrine. These neurotransmitters are responsible for regulating mood, motivation, and attention. By increasing the levels of these neurotransmitters, (2R)-2,5,5-Trimethylhexan-1-amine can improve focus, alertness, and energy levels.
Biochemical and Physiological Effects
(2R)-2,5,5-Trimethylhexan-1-amine has been found to have several biochemical and physiological effects on the body. Studies have shown that (2R)-2,5,5-Trimethylhexan-1-amine can increase heart rate, blood pressure, and respiratory rate. Additionally, (2R)-2,5,5-Trimethylhexan-1-amine has been found to increase the levels of glucose in the blood, which can provide the body with a quick source of energy.
実験室実験の利点と制限
One advantage of using (2R)-2,5,5-Trimethylhexan-1-amine in lab experiments is its ability to improve focus and attention, which can be beneficial when conducting tasks that require a high level of concentration. Additionally, (2R)-2,5,5-Trimethylhexan-1-amine has been found to have potential as a weight loss supplement, which can be useful in studies that focus on obesity and related health issues. However, one limitation of using (2R)-2,5,5-Trimethylhexan-1-amine in lab experiments is its potential for abuse, which can lead to ethical concerns.
将来の方向性
There are several future directions for research on (2R)-2,5,5-Trimethylhexan-1-amine. One area of interest is its potential as a treatment for attention deficit hyperactivity disorder (ADHD). Additionally, further research is needed to explore the long-term effects of (2R)-2,5,5-Trimethylhexan-1-amine on the body, as well as its potential for abuse and addiction. Finally, more studies are needed to determine the optimal dosage and administration method for (2R)-2,5,5-Trimethylhexan-1-amine in order to maximize its potential benefits while minimizing its risks.
合成法
(2R)-2,5,5-Trimethylhexan-1-amine is synthesized through a multi-step process that involves the reaction of 2-methyl-2-butanol with hydrochloric acid to form 2-chloro-2-methylbutane. This compound is then reacted with sodium nitrite and hydrochloric acid to form 2-nitro-2-methylbutane. The final step involves the reduction of 2-nitro-2-methylbutane with zinc and hydrochloric acid to form (2R)-2,5,5-Trimethylhexan-1-amine.
科学的研究の応用
(2R)-2,5,5-Trimethylhexan-1-amine has been found to have potential as a performance-enhancing agent in the research community. Studies have shown that (2R)-2,5,5-Trimethylhexan-1-amine can increase energy, focus, and alertness, making it a potential candidate for use in sports and other activities that require high levels of physical and mental performance. Additionally, (2R)-2,5,5-Trimethylhexan-1-amine has been found to have potential as a weight loss supplement due to its ability to increase metabolism and suppress appetite.
特性
IUPAC Name |
(2R)-2,5,5-trimethylhexan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H21N/c1-8(7-10)5-6-9(2,3)4/h8H,5-7,10H2,1-4H3/t8-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAGVUKPZFXLALM-MRVPVSSYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(C)(C)C)CN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCC(C)(C)C)CN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H21N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2R)-2,5,5-Trimethylhexan-1-amine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3-methoxybenzyl)-2-(4-oxo-1-propyl[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2448341.png)
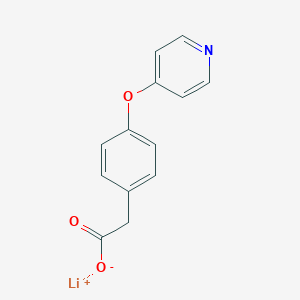
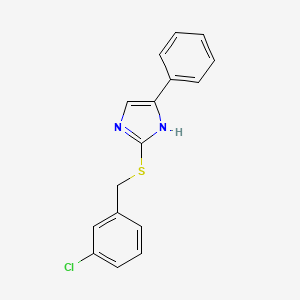


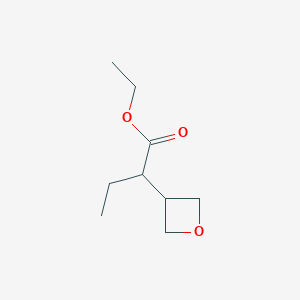


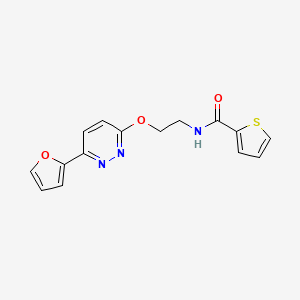
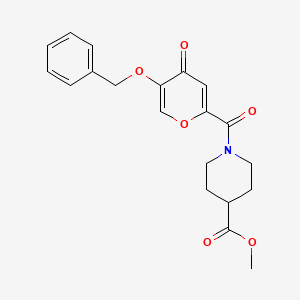
![9-(3-ethoxy-4-hydroxyphenyl)-2-(4-methoxyphenyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2448357.png)
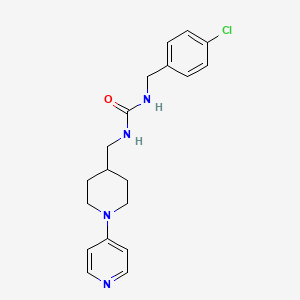
![3-(2,5-dimethylbenzyl)-8-(2-hydroxyphenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2448360.png)
![5-methoxy-2-[(2E)-3-(thiophen-2-yl)prop-2-enoyl]phenyl 3-nitrobenzoate](/img/structure/B2448363.png)